4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine
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Overview
Description
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine is a heterocyclic compound that features a bipyridine core fused with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine typically involves the cyclization of Schiff bases. One method involves the use of complex bases of amides of group I of the periodic table (e.g., NaNH₂, KNH₂) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents like benzene or toluene . The reaction is carried out at temperatures ranging from 20°C to the boiling point of the diluent used.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the bipyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of alkylated bipyridine derivatives.
Scientific Research Applications
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and materials science.
Morpholine: A simpler heterocyclic compound used as a solvent and chemical intermediate.
Uniqueness
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine is unique due to its fused ring structure, which combines the properties of both bipyridine and morpholine. This fusion enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C14H19N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7H,1-2,5-6,8-11H2 |
InChI Key |
ZZENYJAXZKWMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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